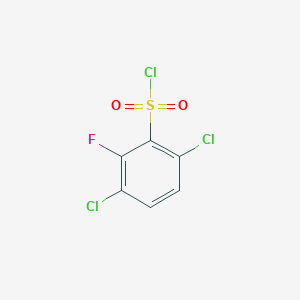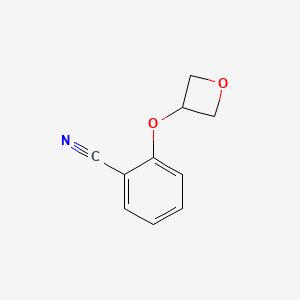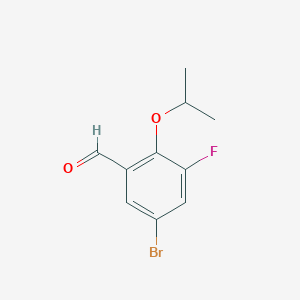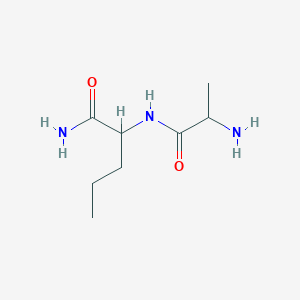![molecular formula C9H11BLiNO3 B1407498 Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide CAS No. 1425937-24-1](/img/structure/B1407498.png)
Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclic structure and the pyridin-2-yl group. Detailed structural analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the lithium ion, the pyridin-2-yl group, and the bicyclic structure. These could include properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Structural Properties
Synthesis Methods : The compound Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide is synthesized through specific reactions. For example, 1-Substituted 2,6,7-trioxa-4-phospha-1-borabicyclo[2.2.2]octan-1-uides are obtained by reacting tetrakis(hydroxymethyl)phosphonium sulfate with alkyl- or arylboronic acids (Huang & Xu, 2016).
Structural Diversity and Coordination Chemistry : Lithium oligo-α-pyridylamides, which share structural similarities, have been investigated for their potential in creating extended metal atom chains (EMACs), useful in molecular wires and single-molecule magnets. These compounds exhibit diverse structural characteristics, essential for advanced material applications (Raza et al., 2022).
Crystal Structure Analysis : The molecular and crystal structures of related compounds, such as 1-pyridine- and 1-quinuclidine-1-boraadamantane, have been analyzed through X-ray crystallography. These studies contribute to understanding the stability and potential applications of this compound in material science (Kaszyński et al., 2009).
Applications in Chemistry and Material Science
Use in Hydride Transfer Reactions : Lithium hydride transfer reagents, such as 1-Lithio-2-butyl-1,2-dihydropyridines, show potential in chemical synthesis, offering high solubility and stability in non-polar, aliphatic media. This indicates possible applications of this compound in organic synthesis and materials processing (Robertson et al., 2015).
Role in Producing Pyrotechnic Colorants : Lithium-based compounds, including derivatives similar to this compound, have been explored as environmentally friendly red pyrotechnic coloring agents. This research aligns with efforts to replace harmful strontium-based colorants in pyrotechnics (Dufter et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
lithium;2-(2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BNO3.Li/c1-2-4-11-9(3-1)10-12-5-8(6-13-10)7-14-10;/h1-4,8H,5-7H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVVECSOBYMGGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-]12(OCC(CO1)CO2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BLiNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



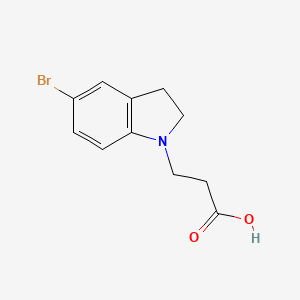


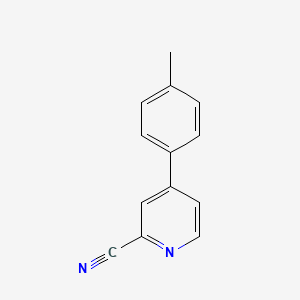

amine](/img/structure/B1407427.png)
